![molecular formula C10H11N3O3 B2936436 6-甲基-8-氧代-7,8-二氢咪唑并[1,2-a]哒嗪-2-羧酸乙酯 CAS No. 2085689-78-5](/img/structure/B2936436.png)

6-甲基-8-氧代-7,8-二氢咪唑并[1,2-a]哒嗪-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

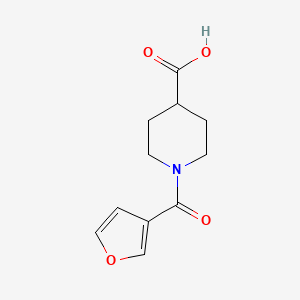

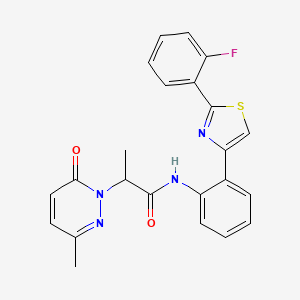

“Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate” is a nitrogen-containing heterocyclic compound . It is part of the imidazo[1,2-a]pyrazine family, which is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives has been achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A novel synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives, developed in recent work, is based on the click chemistry approach .Molecular Structure Analysis

The molecular structure of “Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate” includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocyclic compounds .科学研究应用

Organic Synthesis via Biginelli Reaction

Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate: is synthesized using the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea . This method allows for the rapid and efficient synthesis of highly functionalized heterocycles, which are crucial in the development of various pharmaceutical agents.

Anticancer Drug Development

The compound’s structure is related to dihydropyrimidinones (DHPMs), which have been widely investigated for their pharmacological effects, particularly in anticancer drug development . DHPMs like Monastrol have been identified as kinesin-5 inhibitors, which are involved in the separation of genetic material during mitosis. Inhibiting this enzyme leads to cell cycle arrest and potentially cellular apoptosis, making it a target for cancer therapies.

Biological Activity of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives, which include the core structure of Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate , exhibit a wide range of biological activities. They have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . These activities make the compound a valuable scaffold for the development of new bioactive molecules.

Role in Oxidative DNA Damage Research

The compound is structurally similar to 8-oxo-7,8-dihydro-2’-deoxyguanosine (OG), which is associated with oxidative DNA damage. OG is known to cause genome instability and is linked to cancer, neurological diseases, and aging. Research into compounds like Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate can help understand the mechanisms of DNA damage and repair .

Aryl Halide Chemistry Informer Library

This compound is part of the Aryl Halide Chemistry Informer Library, which contains drug-like molecules used in complex synthesis. By screening new reactions against this library, chemists can evaluate and advance synthetic methods, facilitating deeper method development for performance or utility .

Neurodegenerative Disease Research

Imidazoquinoxalines, which are structurally related to the compound , have shown potential in the treatment of neurodegenerative diseases such as Parkinson’s disease. Their ability to act as antagonists of adenosine and benzodiazepine receptors and inhibitors of various kinases makes them attractive candidates for drug discovery .

未来方向

The future directions for “Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate” and its derivatives could involve further exploration of their diverse biological activities and the development of more potent and broad-spectrum agents . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

ethyl 6-methyl-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-13-4-6(2)11-9(14)8(13)12-7/h4-5H,3H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDYQEXYFFVOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(NC(=O)C2=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2936359.png)

![3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2936362.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(trifluoromethyl) phenyl]amine](/img/structure/B2936367.png)

![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2936370.png)

![N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2936374.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2936376.png)